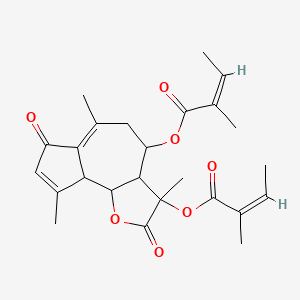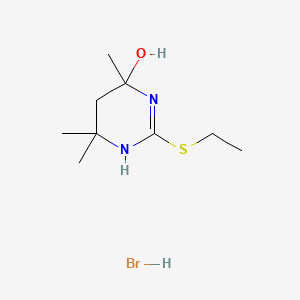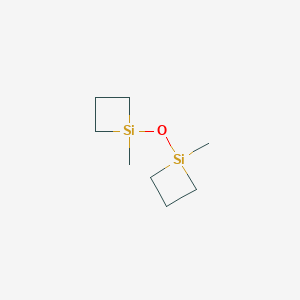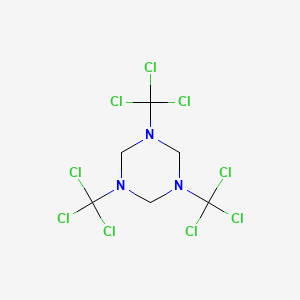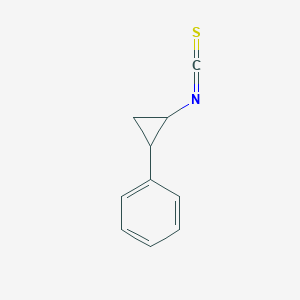
(2-Isothiocyanatocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isothiocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group bearing an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with carbon disulfide and a subsequent reaction with benzyl chloride. The reaction conditions often require a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The process can be summarized as follows:
- Cyclopropylamine reacts with carbon disulfide in the presence of a base to form cyclopropyl isothiocyanate.
- Cyclopropyl isothiocyanate then reacts with benzyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isothiocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(2-Isothiocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Isothiocyanatocyclopropyl)benzene involves its interaction with biological molecules through the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The molecular targets and pathways involved include enzymes and signaling pathways that are critical for cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the cyclopropyl group.
Cyclopropyl isothiocyanate: Similar structure but lacks the benzene ring.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness
(2-Isothiocyanatocyclopropyl)benzene is unique due to the presence of both the cyclopropyl and isothiocyanate groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35425-01-5 |
|---|---|
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
(2-isothiocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 |
Clé InChI |
RESYVKWDHYOYOU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N=C=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


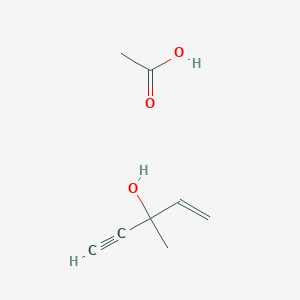

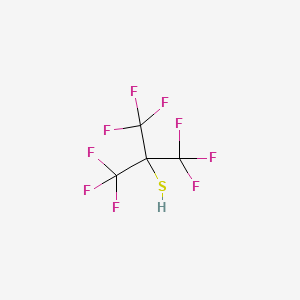
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
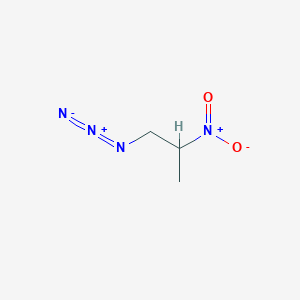
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
